molecular formula C11H9NO2 B13916277 1-(6-Hydroxy-3-isoquinolinyl)ethanone

1-(6-Hydroxy-3-isoquinolinyl)ethanone

Katalognummer: B13916277
Molekulargewicht: 187.19 g/mol
InChI-Schlüssel: JZIYXYARMCVIKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Hydroxy-3-isoquinolinyl)ethanone is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines. This compound is characterized by the presence of a hydroxy group at the 6-position and an ethanone group at the 1-position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of 1-(6-Hydroxy-3-isoquinolinyl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 6-hydroxyisoquinoline with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(6-Hydroxy-3-isoquinolinyl)ethanone undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Isoquinoline derivatives, including 1-(6-Hydroxy-3-isoquinolinyl)ethanone, have shown promise as therapeutic agents for the treatment of diseases such as malaria and cancer.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(6-Hydroxy-3-isoquinolinyl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

1-(6-Hydroxy-3-isoquinolinyl)ethanone can be compared with other isoquinoline derivatives such as:

Eigenschaften

Molekularformel

C11H9NO2

Molekulargewicht

187.19 g/mol

IUPAC-Name

1-(6-hydroxyisoquinolin-3-yl)ethanone

InChI

InChI=1S/C11H9NO2/c1-7(13)11-5-9-4-10(14)3-2-8(9)6-12-11/h2-6,14H,1H3

InChI-Schlüssel

JZIYXYARMCVIKM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NC=C2C=CC(=CC2=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.